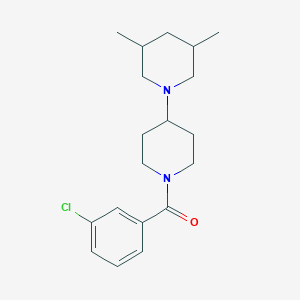![molecular formula C21H18ClN3O3 B247191 ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
The mechanism of action of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death. This compound may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the expression of certain genes that are involved in cancer cell survival and proliferation. Furthermore, this compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit certain enzymes involved in inflammation and pain.
実験室実験の利点と制限
One of the major advantages of using ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potential as a selective anti-cancer agent. This compound has been shown to have cytotoxic effects on cancer cells while sparing normal cells, which is a desirable property for any potential anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the application of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in scientific research. One potential direction is to further explore its anti-cancer properties and investigate its efficacy in other types of cancer. Another direction is to study its potential as an anti-inflammatory and analgesic agent in preclinical and clinical trials. Additionally, future research can focus on improving the solubility and bioavailability of this compound, which may enhance its therapeutic potential. Overall, the potential applications of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in scientific research are promising and warrant further investigation.
合成法
The synthesis of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a multi-step process that has been described in several scientific publications. The method involves the use of various reagents and catalysts, including N-bromosuccinimide, triethylamine, and palladium on charcoal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
Ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic properties.
特性
製品名 |
ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate |
|---|---|
分子式 |
C21H18ClN3O3 |
分子量 |
395.8 g/mol |
IUPAC名 |
ethyl 4-[4-(2-chlorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C21H18ClN3O3/c1-3-28-21(27)13-8-10-14(11-9-13)25-19(15-6-4-5-7-16(15)22)17-12(2)23-24-18(17)20(25)26/h4-11,19H,3H2,1-2H3,(H,23,24) |
InChIキー |
CAOHBWQFZQCIDD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4Cl |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)


![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)